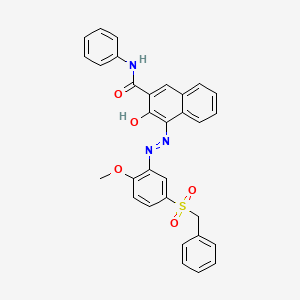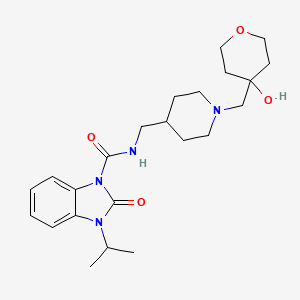
4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a phenyl group at the 4-position and a hydroxyethyl group at the 1-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylpiperidine with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the 1-position. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at elevated temperatures.
Another synthetic route involves the reduction of 4-phenylpiperidine-1-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) to obtain the corresponding alcohol, which is then oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of 4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl halides, sulfonyl chlorides
Major Products Formed
Oxidation: 4-Piperidinecarboxylic acid, 1-(2-hydroxyethyl)-4-phenyl-
Reduction: 4-Piperidinecarbinol, 1-(2-hydroxyethyl)-4-phenyl-
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The hydroxyethyl and phenyl groups contribute to its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-4-piperidinecarboxaldehyde: Similar structure with a benzyl group instead of a hydroxyethyl group.
4-Formylpiperidine-1-carboxylate: Contains a formyl group at the 4-position and a carboxylate group at the 1-position.
N-Benzylpiperidine-4-carboxaldehyde: Similar structure with a benzyl group at the nitrogen atom.
Uniqueness
4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- is unique due to the presence of both a hydroxyethyl group and a phenyl group, which confer distinct chemical and biological properties
Propriétés
| 92644-79-6 | |
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
1-(2-hydroxyethyl)-4-phenylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C14H19NO2/c16-11-10-15-8-6-14(12-17,7-9-15)13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 |
Clé InChI |
ZEBWWPGDMZRNRC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(C=O)C2=CC=CC=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




